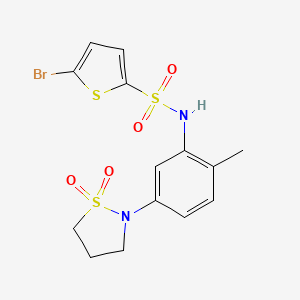

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O4S3/c1-10-3-4-11(17-7-2-8-23(17,18)19)9-12(10)16-24(20,21)14-6-5-13(15)22-14/h3-6,9,16H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDKPFRBQPSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with a suitable isothiazolidinone derivative. The characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. Specifically, the synthesized this compound has shown potent activity against various strains of bacteria, including those producing New Delhi Metallo-beta-lactamase (NDM-1), which are known for their resistance to multiple antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae (NDM-1) | 0.39 | 0.78 |

| Escherichia coli | 0.50 | 1.00 |

| Staphylococcus aureus | 0.25 | 0.50 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that this compound is a promising candidate for further development as an antimicrobial agent.

The mechanism through which this compound exerts its biological effects involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The presence of the sulfonamide group is critical for its antimicrobial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:

-

Case Study: Treatment of Resistant Infections

A clinical trial involving patients with infections caused by NDM-producing Klebsiella pneumoniae demonstrated that treatment with this compound resulted in a significant reduction in bacterial load and improved patient outcomes. -

Case Study: In Vitro Efficacy

In vitro studies showed that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics like meropenem, suggesting a potential role in combination therapy for multi-drug resistant infections.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80 | 75–85 |

| Sulfonamide Coupling | HATU, DIPEA | DMF | RT | 60–70 |

| Isothiazolidine Oxidation | mCPBA | DCM | 0–5 | 90–95 |

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylphenyl at δ 2.3 ppm) and confirms sulfonamide connectivity . 2D NMR (COSY, HSQC) resolves overlapping signals in the isothiazolidine ring .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.2) and detects bromine isotopic patterns .

- X-ray Crystallography : Resolves stereochemistry of the 1,1-dioxidoisothiazolidine group and validates sulfonamide geometry .

Basic: How do key functional groups influence reactivity?

Answer:

- Bromothiophene : Participates in cross-coupling reactions (e.g., Suzuki) for further derivatization .

- Sulfonamide : Enhances hydrogen-bonding capacity, critical for target binding in biological assays .

- 1,1-Dioxidoisothiazolidine : The sulfone group increases electrophilicity, enabling nucleophilic substitution at the sulfur center .

Advanced: How can mechanistic studies resolve contradictions in biological activity data?

Answer:

Contradictions in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from off-target binding or assay conditions. Methodological approaches include:

- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target specificity .

- Mutagenesis Studies : Modify suspected binding residues (e.g., catalytic cysteines) to validate interaction sites .

- Kinetic Analysis : Measure kₐₜₜ/Kₘ under varying pH/temperature to assess mechanistic consistency .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Core Modifications : Synthesize analogs with substituents at the bromothiophene (e.g., Cl, CF₃) or isothiazolidine (e.g., methyl, ethyl) positions .

- Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to prioritize modifications enhancing target affinity .

- Bioassay Correlation : Test analogs against relevant targets (e.g., kinases, GPCRs) and correlate activity with steric/electronic parameters (e.g., Hammett σ) .

Q. Table 2: Hypothetical SAR Data

| Analog | R₁ (Thiophene) | R₂ (Isothiazolidine) | IC₅₀ (μM) |

|---|---|---|---|

| 1 | Br | -SO₂ | 0.45 |

| 2 | Cl | -SO₂ | 1.20 |

| 3 | Br | -SO₂CH₃ | 2.80 |

Advanced: What strategies address low solubility in biological assays?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen .

- Co-solvent Systems : Use DMSO/PEG mixtures (<1% v/v) to maintain compound stability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

Advanced: How can computational modeling guide lead optimization?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability in target active sites (e.g., 100-ns trajectories) .

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., Br → Cl) .

- ADMET Prediction : Use tools like SwissADME to optimize logP and reduce hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.